5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride
Description
Chemical Name: 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride CAS Number: 62176-30-1 Linear Formula: C₁₃H₁₉BrClNO₃ Molecular Weight: 348.66 g/mol
This compound is a benzoic acid derivative featuring a bromine substituent at the 5-position and a diethylaminoethoxy group at the 2-position, with a hydrochloride counterion. Its structure combines aromatic bromination with a tertiary amine side chain, making it a candidate for pharmaceutical applications, particularly in targeting ion channels or as a synthetic intermediate .
Properties
CAS No. |
62176-30-1 |
|---|---|
Molecular Formula |
C13H19BrClNO3 |
Molecular Weight |
352.65 g/mol |
IUPAC Name |
5-bromo-2-[2-(diethylamino)ethoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C13H18BrNO3.ClH/c1-3-15(4-2)7-8-18-12-6-5-10(14)9-11(12)13(16)17;/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17);1H |
InChI Key |
JREYVLUFFKELMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Br)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride typically involves the following steps:
Ethoxylation: The addition of an ethoxy group to the brominated benzoic acid.
Diethylamination: The incorporation of a diethylamino group into the ethoxylated compound.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of reactants are mixed and reacted in batch reactors.
Continuous Flow Processing: Reactants are continuously fed into reactors, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate are used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry
In organic synthesis, 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride serves as a versatile reagent. It can undergo various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced by other functional groups.
- Oxidation and Reduction : The compound can be modified to alter its properties.
- Hydrolysis : The ethoxy group can be hydrolyzed under specific conditions.
These reactions enable the development of new compounds with diverse functionalities.
Biology
The compound is employed in biological research, particularly in studies of enzyme inhibition and protein interactions. Its diethylamino group enhances interaction with biological targets, potentially modulating enzyme activity.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups enhances activity against these pathogens.
Antiparasitic Activity
The compound's structural relatives have shown moderate to significant activity against protozoan parasites like Plasmodium falciparum and Trypanosoma cruzi. Structure-activity relationship studies suggest that modifications can enhance efficacy against specific strains.
Medical Applications
Research is ongoing into the potential therapeutic properties of this compound, including:
- Anti-inflammatory Effects : Investigations are exploring its ability to modulate inflammatory pathways.
- Analgesic Properties : The compound is being evaluated for pain relief applications.
Industrial Applications
In the pharmaceutical industry, 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is utilized in the production of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for synthesizing complex molecules.
Case Studies
Several case studies highlight the biological activity of compounds related to 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride:
- Antiparasitic Efficacy : A study demonstrated that substituted benzoic acids exhibited significant activity against Toxoplasma gondii, with modifications leading to improved selectivity and reduced toxicity in mammalian cells.
- Antimicrobial Testing : In vitro testing revealed promising results against multidrug-resistant bacterial strains, indicating potential as lead compounds for antibiotic development.
- Mechanistic Insights : Investigations showed that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for pathogen survival.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Bromine Substitution : Enhances antimicrobial properties due to increased electron density on the aromatic ring.
- Diethylamino Group : Increases lipophilicity, enhancing cell membrane permeability.
- Ethoxy Group : Contributes to solubility and stability in biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, modulating their activity. The bromine atom and ethoxy group contribute to the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Amiodarone Hydrochloride
Chemical Name: (2-butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]ketone hydrochloride CAS Number: 19774-82-4 Molecular Weight: 681.77 g/mol
Key Differences :
Desethylamiodarone Hydrochloride (Impurity B)
Chemical Name: (2-Butylbenzofuran-3-yl)[4-[2-(ethylamino)ethoxy]-3,5-diiodophenyl]methanone hydrochloride CAS Number: 96027-74-6
| Parameter | Target Compound | Desethylamiodarone HCl |
|---|---|---|
| Amine Group | Diethylamino | Ethylamino |
| Halogenation | 5-Bromo | 3,5-Diiodo |
| Biological Activity | Unclear | Reduced antiarrhythmic potency vs. Amiodarone |
Key Differences :
- Desethylamiodarone’s ethylamino group (vs. diethylamino) reduces steric hindrance and alters receptor binding. This modification is linked to diminished efficacy in cardiac ion channel modulation .
5-Bromo-4-chloro-2-methoxy-benzoic Acid
CAS Number: Not specified (synthesized in ) Molecular Weight: ~265.6 g/mol (estimated)
Key Differences :
5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic Acid
CAS Number : 62176-33-4
Molecular Weight : 345.6 g/mol
| Parameter | Target Compound | 5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic Acid |
|---|---|---|
| Substituents | Diethylaminoethoxy | Chlorophenylmethoxy |
| Safety Profile | No explicit data | Requires inhalation first-aid measures |
Key Differences :
3-(2-(5-Bromo-2-pyridyloxy)ethyl) Thiazolidine Hydrochloride
CAS Number : 41287-56-3
Molecular Weight : 325.68 g/mol
| Parameter | Target Compound | Thiazolidine Analog |
|---|---|---|
| Core Structure | Benzoic acid | Pyridine-thiazolidine |
| Toxicity | Not reported | LD₅₀ (oral-mouse): 400 mg/kg; intraperitoneal: 150 mg/kg |
Key Differences :
- The thiazolidine-pyridine system exhibits higher acute toxicity, likely due to metabolic release of HBr, HCl, and SOₓ. This contrasts with the target compound’s benzoic acid backbone, which may degrade into less harmful metabolites .
Biological Activity
5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of a benzoic acid derivative, with an ethoxy group and a diethylamino moiety contributing to its lipophilicity and potential bioactivity. The presence of these functional groups is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including halogenated compounds like 5-bromo derivatives, often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of electron-donating groups has been linked to enhanced activity against specific bacterial strains, such as Staphylococcus aureus and Escherichia coli .
Antiparasitic Activity
The antiparasitic potential of related compounds has been evaluated against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. Compounds in the same chemical family have demonstrated moderate to significant activity against these pathogens. Structure-activity relationship studies suggest that modifications in the side chains can enhance efficacy against specific strains .
Structure-Activity Relationships (SAR)
Understanding the SAR of 5-bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride is essential for optimizing its biological activity. Key findings from related studies include:
- Bromine Substitution: The introduction of bromine at the 5-position appears to enhance antimicrobial properties, likely due to increased electron density on the aromatic ring, facilitating interactions with microbial enzymes.
- Diethylamino Group: This moiety increases lipophilicity, potentially enhancing cell membrane permeability and bioavailability.
- Ethoxy Group: Contributes to solubility and stability in biological systems.
Table 1 summarizes the biological activities associated with structural modifications in similar compounds:
| Compound Structure | Activity Type | Observations |
|---|---|---|
| N-benzoyl derivatives | Antiparasitic | Effective against P. falciparum |
| Halogenated benzoic acids | Antimicrobial | Enhanced activity against E. coli |
| Sulfamoyl benzamidothiazoles | NF-κB activation | Sustained activation observed |
Case Studies
Several case studies illustrate the biological activity of compounds structurally related to 5-bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride:
- Antiparasitic Efficacy : A study demonstrated that a series of substituted benzoic acids exhibited significant activity against T. gondii, with modifications leading to improved selectivity and reduced toxicity in mammalian cells .
- Antimicrobial Testing : In vitro testing revealed that certain derivatives showed promising results against multidrug-resistant strains of bacteria, highlighting their potential as lead compounds for antibiotic development .
- Mechanistic Insights : Investigations into the mechanism of action indicated that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for pathogen survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
